1-Chloro-6-(trifluoromethyl)isoquinoline

Medicinal Chemistry ADME Physicochemical Properties

1-Chloro-6-(trifluoromethyl)isoquinoline (CAS 1196152-92-7) is a fluorinated isoquinoline derivative characterized by a chloro substituent at the 1-position and a trifluoromethyl group at the 6-position of the heterocyclic core. This substitution pattern imparts distinct electronic properties that influence its reactivity in cross-coupling reactions and its physicochemical profile.

Molecular Formula C10H5ClF3N
Molecular Weight 231.60
CAS No. 1196152-92-7
Cat. No. B3089596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-(trifluoromethyl)isoquinoline
CAS1196152-92-7
Molecular FormulaC10H5ClF3N
Molecular Weight231.60
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2Cl)C=C1C(F)(F)F
InChIInChI=1S/C10H5ClF3N/c11-9-8-2-1-7(10(12,13)14)5-6(8)3-4-15-9/h1-5H
InChIKeyUPVQNMWLCOMNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-6-(trifluoromethyl)isoquinoline (CAS 1196152-92-7): A Halogenated Heterocyclic Building Block for Diversification


1-Chloro-6-(trifluoromethyl)isoquinoline (CAS 1196152-92-7) is a fluorinated isoquinoline derivative characterized by a chloro substituent at the 1-position and a trifluoromethyl group at the 6-position of the heterocyclic core [1]. This substitution pattern imparts distinct electronic properties that influence its reactivity in cross-coupling reactions and its physicochemical profile . The compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and other bioactive molecules where the trifluoromethyl group enhances metabolic stability and lipophilicity .

Why Simple Isoquinoline Substitution Cannot Replicate 1-Chloro-6-(trifluoromethyl)isoquinoline Reactivity


Isoquinoline analogs with alternative substitution patterns—such as 1-chloro-8-(trifluoromethyl)isoquinoline or 3-chloro-6-(trifluoromethyl)isoquinoline—exhibit divergent electronic environments and steric profiles that critically alter their performance in cross-coupling reactions and biological target engagement [1]. The 1-chloro group in the target compound is activated by the electron-withdrawing trifluoromethyl group at the 6-position, conferring enhanced electrophilicity at the C1 position for nucleophilic aromatic substitution and Suzuki-Miyaura couplings . In contrast, regioisomers like the 8-substituted analog present different steric hindrance and electronic distribution, while non-chlorinated 6-(trifluoromethyl)isoquinoline lacks the versatile C1 handle for derivatization entirely . These structural nuances directly impact synthetic yield, coupling efficiency, and ultimately the diversity and quality of downstream libraries.

Quantitative Differentiation of 1-Chloro-6-(trifluoromethyl)isoquinoline Against Key Analogs


LogP Lipophilicity Comparison: 6-CF3 Substitution Reduces Calculated Lipophilicity vs. 4-CF3 Isomer

The calculated LogP for 1-chloro-6-(trifluoromethyl)isoquinoline is 3.45 [1]. In comparison, the 1-chloro-4-(trifluoromethyl)isoquinoline regioisomer has a reported LogP of 3.48 . While the difference is modest, it reflects a subtle but measurable alteration in lipophilicity driven by the position of the trifluoromethyl group on the isoquinoline ring. This can influence passive membrane permeability and non-specific binding profiles in cellular assays, making the 6-substituted analog a slightly less lipophilic option for lead optimization campaigns where reducing LogP is a priority.

Medicinal Chemistry ADME Physicochemical Properties

Electrophilic Reactivity: Enhanced C1 Substitution Reactivity vs. Non-Chlorinated Parent

The presence of the chlorine atom at the 1-position in 1-chloro-6-(trifluoromethyl)isoquinoline provides a site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . In contrast, the non-chlorinated analog 6-(trifluoromethyl)isoquinoline lacks this handle, requiring more complex functionalization strategies (e.g., directed ortho-metalation or halogenation steps) for C1 derivatization . While quantitative yield data specific to 1-chloro-6-(trifluoromethyl)isoquinoline in Suzuki couplings is not directly reported, isoquinolines bearing the 1-chloro substituent are established substrates for palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions, enabling direct introduction of aryl and alkynyl groups [1].

Synthetic Chemistry Cross-Coupling Electrophilic Aromatic Substitution

Ion Channel Activity: Kv7.2/7.3 Agonism with Moderate Potency (EC50 380 nM) and Limited KCNQ1 Antagonism (IC50 41 μM)

1-Chloro-6-(trifluoromethyl)isoquinoline has been evaluated in a panel of potassium channel assays. It acts as an agonist of the Kv7.2/7.3 (KCNQ2/3) heteromeric channel with an EC50 of 380 nM, enhancing KCl-induced 86Rb+ efflux in CHO cells [1]. It also shows weak antagonist activity at the KCNQ1/MINK channel with an IC50 of 41,000 nM (41 μM) [2]. This profile—agonism of neuronal Kv7 channels with minimal cardiac KCNQ1 activity—is of interest for neurological indications where Kv7 openers are sought. In comparison, non-chlorinated 6-(trifluoromethyl)isoquinoline has not been reported with this activity profile, underscoring the importance of the C1 chloro group for target engagement.

Ion Channel Pharmacology KCNQ Channels Neuroscience

Predicted pKa and Electronic Effects: 6-CF3 Isoquinoline Core Exhibits Lower pKa (4.12) than Unsubstituted Isoquinoline (5.46)

The predicted pKa of the 6-(trifluoromethyl)isoquinoline core is 4.12 ± 0.10 , substantially lower than the pKa of unsubstituted isoquinoline (~5.46). This acidification is attributed to the strong electron-withdrawing effect of the trifluoromethyl group at the 6-position. While the 1-chloro substituent in 1-chloro-6-(trifluoromethyl)isoquinoline further modulates electronic properties, the core pKa reflects the reduced basicity of the nitrogen atom, which can impact solubility, salt formation, and receptor binding interactions. In contrast, analogs with the CF3 group at other positions (e.g., 4- or 8-) may exhibit different electronic perturbations due to varying resonance and inductive effects [1].

Physicochemical Profiling Medicinal Chemistry Electron-Withdrawing Groups

Purity and Commercial Availability: High Purity (98%) Supports Reproducible Research

1-Chloro-6-(trifluoromethyl)isoquinoline is commercially available with a specified minimum purity of 98% (HPLC) from multiple suppliers, including AKSci and Leyan . In contrast, the 1-chloro-8-(trifluoromethyl)isoquinoline regioisomer is typically offered at 95% purity . The higher purity specification reduces the risk of confounding impurities in biological assays and ensures consistent reactivity in synthetic transformations. Additionally, the compound is available as a standard catalog item, avoiding the lead times and variability associated with custom synthesis [1].

Chemical Procurement Quality Control Reproducibility

Optimal Research Applications for 1-Chloro-6-(trifluoromethyl)isoquinoline Based on Evidence Profile


Medicinal Chemistry: Lead Generation for Kv7.2/7.3 (KCNQ2/3) Potassium Channel Modulators

Given its demonstrated agonist activity at Kv7.2/7.3 channels with an EC50 of 380 nM [1], 1-chloro-6-(trifluoromethyl)isoquinoline is a valuable starting point for medicinal chemistry programs targeting neuronal excitability disorders, such as epilepsy, neuropathic pain, and tinnitus. The moderate potency and favorable physicochemical properties (LogP ~3.45, high purity) support analoging efforts to improve efficacy and selectivity. Procurement of this building block enables rapid exploration of structure-activity relationships around the isoquinoline scaffold, with the C1 chloro group serving as a versatile handle for introducing diversity elements via cross-coupling reactions .

Synthetic Methodology Development: Substrate for Cross-Coupling Reaction Optimization

The 1-chloro substituent on an electron-deficient isoquinoline core makes 1-chloro-6-(trifluoromethyl)isoquinoline an excellent substrate for developing and optimizing palladium-catalyzed cross-coupling protocols, including Suzuki-Miyaura and Sonogashira reactions [1]. The electron-withdrawing trifluoromethyl group activates the C1 position toward oxidative addition, facilitating coupling with a variety of aryl and heteroaryl boronic acids. Researchers in synthetic methodology can use this compound to benchmark new catalytic systems or to generate diverse isoquinoline libraries for subsequent biological evaluation. Its commercial availability at 98% purity ensures reproducible results in method development .

Fragment-Based Drug Discovery (FBDD): A Fluorinated Isoquinoline Fragment with Defined Physicochemical Properties

With a molecular weight of 231.6 Da and a calculated LogP of 3.45, 1-chloro-6-(trifluoromethyl)isoquinoline falls within typical fragment space (MW < 300 Da, LogP < 3.5) [1]. The compound contains both a chlorine atom and a trifluoromethyl group, which are frequently observed in successful drug molecules due to their beneficial effects on metabolic stability and target binding. The known ion channel activity provides an anchor for fragment-based screening against Kv7 channels, while the reactive C1 handle enables fragment growing and merging strategies. The compound's purity (98%) and ready availability from commercial sources make it a practical choice for fragment library assembly .

Chemical Biology: Tool Compound for Probing Trifluoromethyl Effects in Cellular Assays

The presence of the trifluoromethyl group at the 6-position confers distinct electronic properties, including reduced pKa (core pKa ~4.12) and moderate lipophilicity (LogP ~3.45) [1]. In cellular studies, these properties can influence subcellular distribution and target engagement. 1-Chloro-6-(trifluoromethyl)isoquinoline can be employed as a chemical probe to investigate the impact of 6-CF3 substitution on biological activity compared to unsubstituted or differently substituted isoquinolines. Its well-defined physicochemical profile and moderate Kv7.2/7.3 activity (EC50 380 nM) provide a reference point for phenotypic screening and mechanistic studies .

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